molecular formula C18H20O2 B14632738 4-Butylphenyl 4-methylbenzoate CAS No. 52709-88-3

4-Butylphenyl 4-methylbenzoate

Cat. No.: B14632738
CAS No.: 52709-88-3
M. Wt: 268.3 g/mol
InChI Key: GSRYYYQXHBANQW-UHFFFAOYSA-N
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Description

4-Butylphenyl 4-methylbenzoate is an organic compound belonging to the ester family It is characterized by a benzene ring substituted with a butyl group and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylphenyl 4-methylbenzoate typically involves esterification reactions. One common method is the reaction between 4-butylphenol and 4-methylbenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Butylphenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogens or nitrating agents in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: 4-Butylbenzoic acid and 4-methylbenzoic acid.

    Reduction: 4-Butylphenylmethanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Butylphenyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a component in certain polymer formulations.

Mechanism of Action

The mechanism of action of 4-Butylphenyl 4-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The benzene ring’s substituents can influence the compound’s reactivity and interaction with enzymes or receptors.

Comparison with Similar Compounds

    Methyl benzoate: An ester with a similar structure but without the butyl group.

    Ethyl benzoate: Another ester with an ethyl group instead of a butyl group.

    Butyl benzoate: Similar but lacks the methyl group on the benzene ring.

Uniqueness: 4-Butylphenyl 4-methylbenzoate is unique due to the presence of both butyl and methyl groups on the benzene ring, which can significantly influence its chemical properties and reactivity compared to its analogs.

Properties

CAS No.

52709-88-3

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

(4-butylphenyl) 4-methylbenzoate

InChI

InChI=1S/C18H20O2/c1-3-4-5-15-8-12-17(13-9-15)20-18(19)16-10-6-14(2)7-11-16/h6-13H,3-5H2,1-2H3

InChI Key

GSRYYYQXHBANQW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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